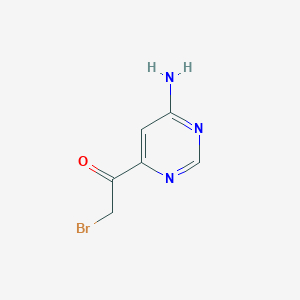
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone, also known as APE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrimidine and is commonly used as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is not well understood. However, it is believed that 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone acts as a nucleophile and reacts with electrophilic molecules. This reaction leads to the formation of covalent bonds between 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone and the target molecule. The covalent bond formation is irreversible and can lead to the inhibition of enzymatic activity.
Effets Biochimiques Et Physiologiques
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has been shown to have biochemical and physiological effects on cells. It has been reported to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has also been shown to inhibit the activity of certain enzymes, including proteases and kinases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yield. 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is also stable under a wide range of conditions, making it suitable for use in various chemical reactions.
One limitation of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is its potential toxicity. It has been reported to be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone. One area of interest is the development of new drugs based on 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone. Researchers are exploring the potential of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone derivatives as anticancer agents and other therapeutics.
Another area of interest is the use of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone as a reagent in new chemical reactions. Researchers are exploring the potential of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone in the synthesis of new pyrimidine derivatives and other compounds.
Conclusion
In conclusion, 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a relatively simple compound to synthesize and has been used as a reagent in various chemical reactions. 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has also been shown to have biochemical and physiological effects on cells and has potential applications in the development of new drugs. While there are limitations to the use of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone involves the reaction of 6-aminopyrimidine with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in high yield after purification. The synthesis of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has been extensively studied for its potential applications in scientific research. It has been used as a reagent in various chemical reactions, including the synthesis of pyrimidine derivatives and the preparation of fluorescent probes. 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has also been used in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
117053-51-7 |
|---|---|
Nom du produit |
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone |
Formule moléculaire |
C6H6BrN3O |
Poids moléculaire |
216.04 g/mol |
Nom IUPAC |
1-(6-aminopyrimidin-4-yl)-2-bromoethanone |
InChI |
InChI=1S/C6H6BrN3O/c7-2-5(11)4-1-6(8)10-3-9-4/h1,3H,2H2,(H2,8,9,10) |
Clé InChI |
ADJKQNJIWYGIJV-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN=C1N)C(=O)CBr |
SMILES canonique |
C1=C(N=CN=C1N)C(=O)CBr |
Synonymes |
Ethanone, 1-(6-amino-4-pyrimidinyl)-2-bromo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)
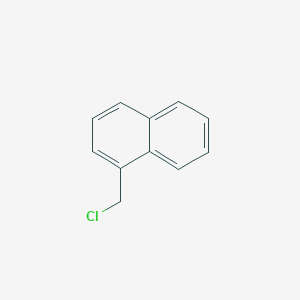
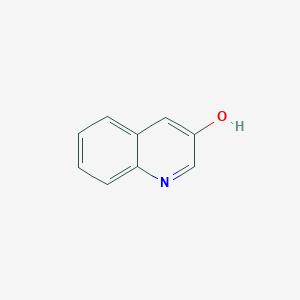

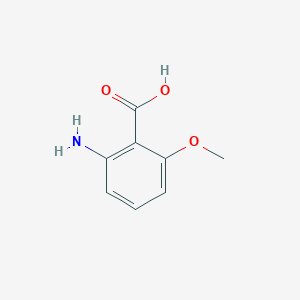
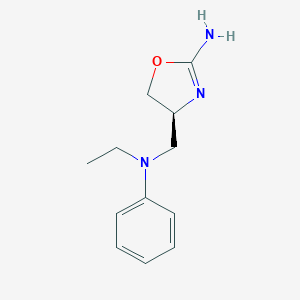
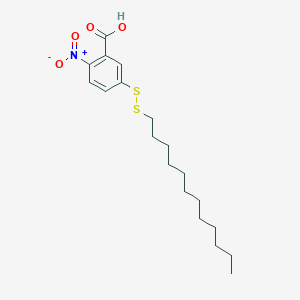
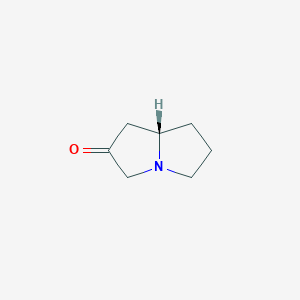
![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)
![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
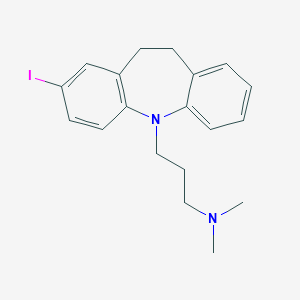
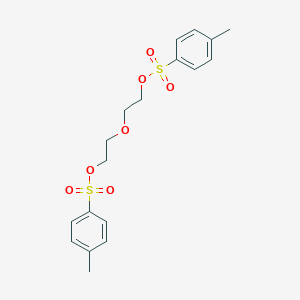
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)